6-羟基布斯比隆

概述

描述

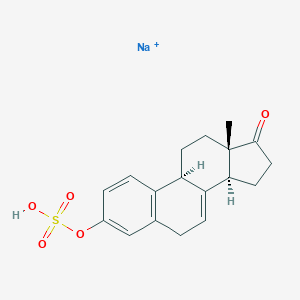

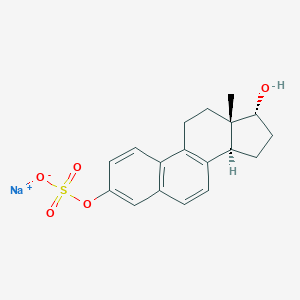

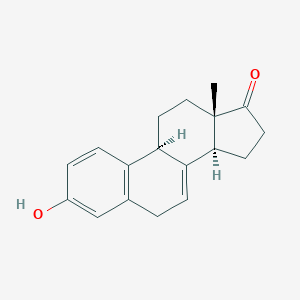

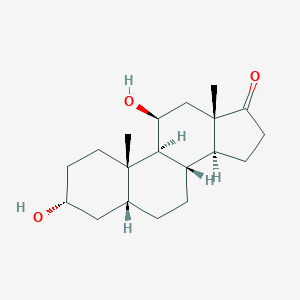

6-羟基布斯比隆是抗焦虑药物布斯比隆的主要活性代谢物。 它以其药理活性而闻名,特别是它与 5-羟色胺 1A 受体的相互作用,这在它的抗焦虑作用中起着重要作用 .

科学研究应用

6-羟基布斯比隆有几个科学研究应用。它用于药代动力学研究,以了解其代谢和生物利用度。它也因其在治疗焦虑和抑郁方面的潜在治疗效果而受到研究。 此外,它用于受体占据研究,以调查其与 5-羟色胺 1A 受体的相互作用 .

生化分析

Biochemical Properties

6-Hydroxybuspirone interacts with the 5-HT1A receptor . Both 6-Hydroxybuspirone and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner . They appear to be more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus .

Cellular Effects

6-Hydroxybuspirone and buspirone have been shown to increase 5-hydroxytryptamine (HT) 1A receptor occupancy in a concentration-dependent manner . This suggests that 6-Hydroxybuspirone likely contributes to the clinical efficacy of buspirone as an anxiolytic agent .

Molecular Mechanism

The molecular mechanism of 6-Hydroxybuspirone involves its interaction with the 5-HT1A receptor . It increases 5-HT1A receptor occupancy in a concentration-dependent manner . This interaction influences the function of the receptor and contributes to the anxiolytic effects of buspirone .

Temporal Effects in Laboratory Settings

The plasma clearance, volume of distribution, and half-life of 6-Hydroxybuspirone in rats were found to be similar to those for buspirone . This suggests that the effects of 6-Hydroxybuspirone are stable over time in laboratory settings .

Dosage Effects in Animal Models

In animal models, oral dosing of buspirone resulted in exposures of 6-Hydroxybuspirone that were approximately 12-fold higher than the exposure of the parent compound . This indicates that the effects of 6-Hydroxybuspirone vary with different dosages .

Metabolic Pathways

6-Hydroxybuspirone is a metabolite of buspirone . It is produced through the metabolic pathways of buspirone, which involve the action of various enzymes .

Transport and Distribution

The transport and distribution of 6-Hydroxybuspirone within cells and tissues are likely to be similar to those of buspirone, given that 6-Hydroxybuspirone is a metabolite of buspirone . Specific details about the transporters or binding proteins that 6-Hydroxybuspirone interacts with are not currently available.

准备方法

6-羟基布斯比隆可以通过酶促拆分或羟基化合成。一种方法涉及使用来自米曲霉的 L-氨基酸酰胺酶水解外消旋的 6-乙酰氧基布斯比隆以得到 (S)-6-羟基布斯比隆。 剩余的 ®-6-乙酰氧基布斯比隆可以通过酸水解转化为 ®-6-羟基布斯比隆 . 工业生产方法可能涉及类似的酶促过程或化学合成路线。

化学反应分析

6-羟基布斯比隆会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括酸、碱和氧化剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

作用机制

6-羟基布斯比隆的作用机制涉及它与 5-羟色胺 1A 受体的相互作用。它在这个受体上充当部分激动剂,该受体参与焦虑和情绪的调节。 这种相互作用增强了大脑中血清素能活性,有助于其抗焦虑作用 .

相似化合物的比较

6-羟基布斯比隆类似于布斯比隆的其他代谢物,如 5-羟基布斯比隆和 8-羟基布斯比隆。 它在其更高的血浆水平和对布斯比隆作为抗焦虑剂的临床疗效的重大贡献方面是独一无二的 .

属性

IUPAC Name |

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433011 | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125481-61-0 | |

| Record name | 6-Hydroxybuspirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-hydroxybuspirone?

A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []

Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?

A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]

Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?

A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []

Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?

A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]

Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?

A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []

Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?

A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]

Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?

A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []

Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?

A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.

Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?

A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.

Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?

A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []

Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?

A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]

Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?

A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)